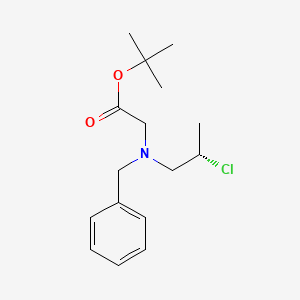
tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl ester group, a benzyl group, and a 2-chloropropyl group attached to the nitrogen atom of the glycine moiety
准备方法
The synthesis of tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Glycine: The glycine is first protected by converting it into its tert-butyl ester form using tert-butyl chloroformate.
N-Benzylation: The protected glycine is then subjected to N-benzylation using benzyl bromide in the presence of a base such as sodium hydride.
N-Alkylation: The N-benzylated glycine ester is further reacted with 2-chloropropyl chloride to introduce the 2-chloropropyl group.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation or other side reactions.
化学反应分析
tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, while reduction can convert it to toluene.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used.
科学研究应用
tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interactions of glycine derivatives with biological receptors and enzymes.
Industrial Applications: It serves as a building block in the synthesis of specialty chemicals and agrochemicals.
作用机制
The mechanism of action of tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and 2-chloropropyl groups can modulate the binding affinity and specificity of the compound towards these targets. The exact pathways involved depend on the specific application and the biological system under investigation.
相似化合物的比较
tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate can be compared with other glycine derivatives, such as:
tert-Butyl (S)-N-benzylglycinate: Lacks the 2-chloropropyl group, resulting in different reactivity and biological activity.
tert-Butyl (S)-N-(2-chloropropyl)glycinate: Lacks the benzyl group, affecting its binding properties and applications.
N-Benzyl-N-(2-chloropropyl)glycine: Lacks the tert-butyl ester group, which influences its solubility and stability.
属性
分子式 |
C16H24ClNO2 |
|---|---|
分子量 |
297.82 g/mol |
IUPAC 名称 |
tert-butyl 2-[benzyl-[(2S)-2-chloropropyl]amino]acetate |
InChI |
InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m0/s1 |
InChI 键 |
KZTZQVGKKNYHST-ZDUSSCGKSA-N |
手性 SMILES |
C[C@@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |
规范 SMILES |
CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
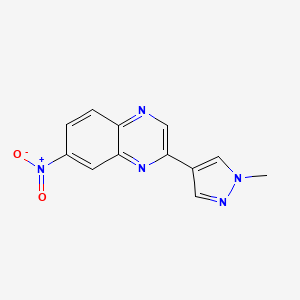
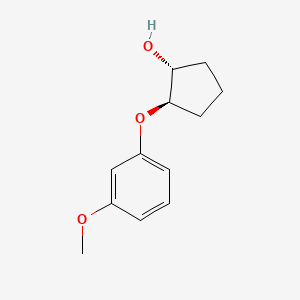
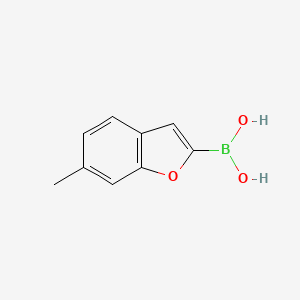
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
![6-(2,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354656.png)
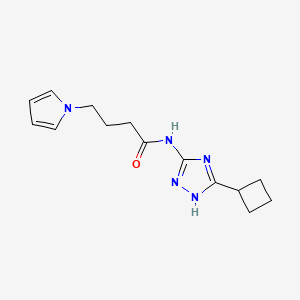
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine](/img/structure/B13354661.png)
![2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B13354663.png)
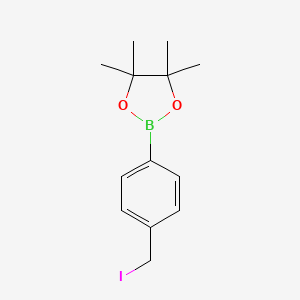
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13354669.png)
